{4-[(4-acetylpiperazinyl)sulfonyl]phenyl}-N-(2-pyridylmethyl)carboxamide
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Description
{4-[(4-acetylpiperazinyl)sulfonyl]phenyl}-N-(2-pyridylmethyl)carboxamide is a useful research compound. Its molecular formula is C19H22N4O4S and its molecular weight is 402.47. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been known to interact with various proteins and enzymes .
Mode of Action
It’s worth noting that similar compounds have been shown to inhibit certain enzymes . The compound likely interacts with its targets, leading to changes in their function.
Biochemical Pathways
Similar compounds have been reported to have antimicrobial activity and potential effects against gram-positive pathogens .
Pharmacokinetics
Similar compounds have been reported to have various pharmacokinetic properties . These properties can significantly impact the bioavailability of the compound.
Result of Action
Similar compounds have been reported to have potential antimicrobial effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-[(4-acetylpiperazinyl)sulfonyl]phenyl-N-(2-pyridylmethyl)carboxamide. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and activity .
Properties
IUPAC Name |
4-(4-acetylpiperazin-1-yl)sulfonyl-N-(pyridin-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4S/c1-15(24)22-10-12-23(13-11-22)28(26,27)18-7-5-16(6-8-18)19(25)21-14-17-4-2-3-9-20-17/h2-9H,10-14H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFUIJSWTNUAKHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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